Acide Amino-PEG10

Vue d'ensemble

Description

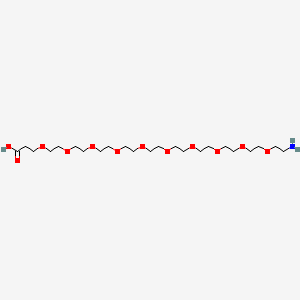

Amino-PEG10-acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

Amino-PEG10-acid is a PEG derivative containing an amino group with a terminal carboxylic acid . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .

Molecular Structure Analysis

The molecular weight of Amino-PEG10-acid is 529.62 and its formula is C23H47NO12 . The SMILES representation is O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN .

Chemical Reactions Analysis

Amino acids, including Amino-PEG10-acid, are known to react with ninhydrin to form purple-colored compounds . They also have amphoteric properties, meaning they can act as both acids and bases due to the presence of both amine and carboxylic groups .

Physical and Chemical Properties Analysis

Amino acids, including Amino-PEG10-acid, are colorless, crystalline solids with high melting points greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . Amino acids are also optically active, except for glycine .

Applications De Recherche Scientifique

Traitement du VIH-1

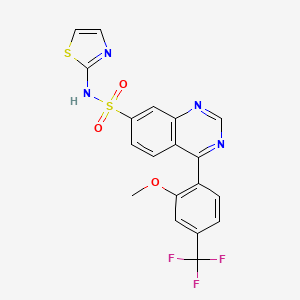

L'acide Amino-PEG10 a été étudié pour son utilisation potentielle dans le traitement du VIH-1. Les éléments de décalage de cadre dans l'ARN du VIH-1 sont une cible attrayante pour le développement d'une nouvelle classe de médicaments anti-VIH-1 {svg_1}. L'this compound pourrait potentiellement être utilisé pour cibler ces éléments de décalage de cadre {svg_2}.

Développement thérapeutique antiviral

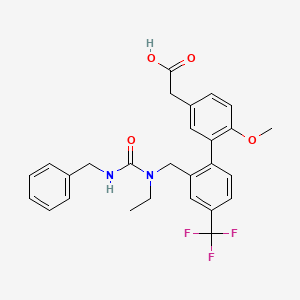

Les caractéristiques uniques des éléments de décalage de cadre, présents dans les virus et les gènes humains comme PEG10, pourraient potentiellement être ciblées pour le développement de molécules thérapeutiques antivirales {svg_3}. L'this compound pourrait jouer un rôle dans ce processus {svg_4}.

Systèmes d'administration de médicaments

La recherche a suggéré un lien possible entre le chloroplaste, la membrane plasmique, le plastide, l'enveloppe du chloroplaste, le [Theobroma cacao] putatif et la protéine PEG10 [Homo sapiens], ce qui pourrait être important pour le développement sûr et efficace de produits pharmaceutiques pour l'administration de médicaments aux cellules {svg_5}.

Bio-informatique et homologie des protéines

L'this compound pourrait être utilisé dans des études de bio-informatique pour analyser les séquences d'acides aminés et les structures tridimensionnelles des protéines. En comparant ces informations, les chercheurs peuvent identifier les relations évolutives entre les protéines de différentes espèces {svg_6}.

Reprogrammation de la cargaison d'ARNm

La cargaison d'ARNm de PEG10 peut être reprogrammée en encadrant les gènes d'intérêt avec les régions non traduites de Peg10 {svg_7}. Cela pourrait potentiellement être utilisé pour l'encapsulation endogène sélective pour la délivrance cellulaire (SEND) en concevant à la fois le PEG10 murin et humain pour emballer, sécréter et délivrer des ARN spécifiques {svg_8}.

Docking moléculaire et simulations de dynamique

L'this compound pourrait potentiellement être utilisé dans le docking moléculaire et les simulations de dynamique. Cela pourrait aider à la conception de molécules qui pourraient cibler d'autres protéines {svg_9}.

Mécanisme D'action

Target of Action

Amino-PEG10-acid is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of Amino-PEG10-acid are therefore the proteins it is designed to degrade. For instance, it has been associated with the paternally expressed gene 10 (PEG10) , which plays a role in various cellular processes including cell cycle progression and epithelial-mesenchymal transition .

Mode of Action

Amino-PEG10-acid interacts with its targets by forming a bridge between the target protein and an E3 ubiquitin ligase . This causes the target protein to be marked for degradation by the proteasome, a complex that breaks down unneeded or damaged proteins in the cell . This process selectively degrades target proteins, altering the protein composition within the cell .

Biochemical Pathways

The action of Amino-PEG10-acid affects various biochemical pathways. For instance, in the context of PEG10, it can influence pathways related to cell cycle progression and epithelial-mesenchymal transition . By degrading PEG10, Amino-PEG10-acid can potentially disrupt these pathways, leading to downstream effects such as altered cell proliferation and differentiation .

Pharmacokinetics

As a PEG-based compound, Amino-PEG10-acid has unique pharmacokinetic properties. PEGylation, the process of attaching PEG to another molecule, is often used to improve the solubility, stability, and half-life of drugs . Therefore, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Amino-PEG10-acid are likely influenced by its PEG component.

Result of Action

The action of Amino-PEG10-acid leads to molecular and cellular changes. By degrading target proteins, it can alter the protein landscape within the cell . This can have various effects depending on the function of the target protein. For example, degradation of PEG10 can affect cell cycle progression and epithelial-mesenchymal transition, potentially influencing cell proliferation and differentiation .

Orientations Futures

PEG10, a gene that codes for at least two proteins, PEG10-RF1 and PEG10-RF1/2, by -1 frameshift translation, has been studied for its role in cancer, embryonic development, and normal cell homeostasis . Future studies could investigate how PEG10 expression is regulated and the cellular functions of the PEG10 protein variants . Another study suggests that PEG10 could be a promising therapeutic target for overcoming resistance to CDK4/6 inhibitors .

Analyse Biochimique

Biochemical Properties

Amino-PEG10-acid plays a crucial role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Amino-PEG10-acid, as a linker, interacts with these biomolecules and forms stable bonds, facilitating the degradation of target proteins .

Cellular Effects

The effects of Amino-PEG10-acid on cells are primarily through its role in the formation of PROTACs . By facilitating the degradation of target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Amino-PEG10-acid exerts its effects at the molecular level through its role as a linker in PROTACs . It enables the formation of a ternary complex with the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

The temporal effects of Amino-PEG10-acid in laboratory settings are largely dependent on the stability of the PROTACs it helps form

Dosage Effects in Animal Models

As it is used in the formation of PROTACs, its effects would likely be dependent on the specific target protein and the E3 ubiquitin ligase involved .

Metabolic Pathways

Amino-PEG10-acid is involved in the ubiquitin-proteasome system through its role in PROTACs . It interacts with E3 ubiquitin ligases and target proteins, but the specific enzymes or cofactors it interacts with would depend on the specific PROTAC.

Transport and Distribution

The transport and distribution of Amino-PEG10-acid within cells and tissues would be influenced by the properties of the PROTAC it is part of

Subcellular Localization

The subcellular localization of Amino-PEG10-acid would be determined by the specific PROTAC it is part of . It could be directed to specific compartments or organelles based on the target protein and E3 ubiquitin ligase involved .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXUSQJNNODUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

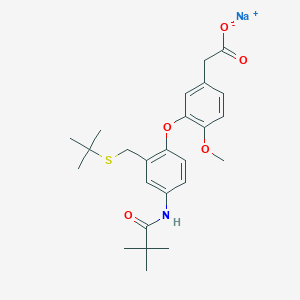

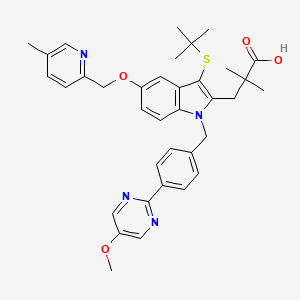

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)

![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)